Home > Products > Screening Compounds P50177 > ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate
ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate -

ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate

Catalog Number: EVT-5468442
CAS Number:
Molecular Formula: C22H17F2NO3S
Molecular Weight: 413.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione

  • Compound Description: This compound was synthesized via a Claisen-Schmidt condensation reaction. It exhibited significant antimitotic activity against various human tumor cell lines, with mean GI50/TGI values of 15.72/50.68 μM in US NCI protocols. []
  • Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, contains a 2-fluorophenyl acryloyl moiety. Both compounds also share a heterocyclic core, with the former featuring a thiazole ring and the latter a thiophene ring. []

2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid (LY293111)

  • Compound Description: LY293111 is a potent leukotriene B4 receptor antagonist. It was developed through structural modification of LY255283, demonstrating significantly enhanced in vitro and in vivo activity. []
  • Relevance: LY293111 and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both incorporate a 4-fluorophenyl group within their structures. []

N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide

  • Compound Description: This molecule is a designed proteolysis targeting chimera (PROTAC) aimed at degrading histone deacetylase-3 (HDAC3). While it showed inhibitory activity against HDAC3 (IC50 = 3.4 µM), it did not demonstrate the desired degradation of the target protein. []
  • Relevance: Similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, this compound contains a 4-fluorophenyl substituent. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

  • Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized through ring closure of a thiosemicarbazide precursor. It showed promising antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []
  • Relevance: Both this compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share the 4-fluorophenyl structural motif. []

N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily, identified through structure-activity relationship studies. []
  • Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both possess a 4-fluorophenyl group. []

t-Butyl 7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

  • Compound Description: The crystal structure of this compound was determined. []
  • Relevance: This compound shares the presence of a 4-fluorophenyl group with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

(S)-2,4-Diamino-6-((1-(7-fluoro-1-(4-fluorophenyl)-4-oxo-3-phenyl-4H-quinolizin-2-yl)ethyl)amino)pyrimidine-5-carbonitrile

  • Compound Description: This compound is a highly potent and selective PI3Kδ inhibitor with an excellent pharmacokinetic profile. It showed superior efficacy in preclinical models of hematological cancers. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor currently undergoing clinical evaluation for idiopathic pulmonary fibrosis. []
  • Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, features a 4-fluorophenyl substituent within its structure. []
  • Compound Description: This benzamide derivative is a potent and selective class I HDAC inhibitor with promising in vivo antitumor activity in xenograft models. []
  • Relevance: This compound, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, incorporates a 4-fluorophenyl group. []

Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives

  • Compound Description: These pyrimidine derivatives were synthesized and characterized, and their antibacterial and antifungal activities were evaluated. []
  • Relevance: This series of compounds and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share a 4-fluorophenyl group. []

Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure has been reported, revealing details about its conformation and intermolecular interactions. []
  • Relevance: While it does not contain the 4-fluorophenyl group found in ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, it bears a closely related 4-chloro-3-fluorophenyl substituent. []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener that effectively inhibits spontaneous myogenic contractions of the urinary bladder. It demonstrates improved bladder selectivity compared to other KCOs. [, ]

4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol mixture

  • Compound Description: This combination of compounds, studied for their potential in veterinary medicine, demonstrated antimicrobial and antifungal effects. Notably, the mixture showed promise in promoting faster healing of purulent wounds in sheep. []
  • Relevance: While the 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine does not share direct structural similarities, the 5-(2-fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol incorporates a 2-fluorophenyl group, similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
  • Compound Description: This compound, containing a 2-fluorophenyl group, is structurally similar to the title compound, ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []
  • Relevance: This compound is particularly relevant to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate because it has a 2-fluorophenyl group directly attached to the tetrahydropyrimidine core, while the target compound features a 2-fluorophenyl group as part of an acryloyl substituent. []
  • Compound Description: The crystal structure of this compound has been analyzed, providing insights into its conformation and intermolecular interactions. []
  • Relevance: While it contains both a 3-fluorophenyl and a 4-fluorophenyl group, it differs significantly in its core structure from ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

1-(4-(2-((Bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b)

  • Compound Description: JJC8-091 is an atypical dopamine transporter (DAT) inhibitor found to be effective in reducing the reinforcing effects of cocaine and methamphetamine in preclinical rodent models. []
  • Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both contain a 4-fluorophenyl group. Notably, JJC8-091 has two 4-fluorophenyl groups attached to a central sulfur atom. []

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A, AR00451896)

  • Compound Description: GNE-A is a potent and selective MET kinase inhibitor under development as a potential anticancer drug. It demonstrated favorable preclinical pharmacokinetic properties and promising antitumor activity in xenograft models. []
  • Relevance: Both GNE-A and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate include a 4-fluorophenyl substituent. []

(1RS,6SR)-Ethyl 4-(4-chlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: The crystal structure of this compound, including a toluene hemisolvate, has been reported, highlighting details about its conformation and intermolecular interactions. []
  • Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate both feature a 4-fluorophenyl group. []

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound, designed as a hybrid molecule, displays potential antihypertensive, antioxidant, and beta-adrenolytic activities. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone

  • Compound Description: This thiophene derivative was synthesized and structurally characterized using X-ray diffraction. []
  • Relevance: This compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate share the 4-fluorophenyl structural feature. []

(Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: The crystal structure of this compound was determined using X-ray diffraction. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid

  • Compound Description: This compound acts as a triple-acting agonist for PPARα, -γ, and -δ. [, ]
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. [, ]

Ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: This cyclohexene derivative contains both a 4-fluorophenyl and a 4-bromophenyl group. Its crystal structure has been determined. []
  • Relevance: It is structurally related to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate through the presence of a 4-fluorophenyl substituent. []

(E)-4-amino-N′-(1-(4-fluorophenyl)propylidene)benzohydrazide

  • Compound Description: The crystal structure of this compound has been determined and reported. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, designed to incorporate a fluorine atom, displayed notable bactericidal activity. []
  • Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, possess a 4-fluorophenyl group. []

(E)-Ethyl 4-chloro-3-[2-(2-fluorophenyl)hydrazono]butanoate

  • Compound Description: This compound exists in its keto-hydrazo tautomeric form and exhibits a roughly planar molecular structure. []
  • Relevance: Both this compound and ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate contain a 2-fluorophenyl group. []

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

  • Compound Description: The crystal structure of this compound, including a water molecule, has been analyzed. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one

  • Compound Description: This organic compound has been synthesized and characterized using X-ray diffraction and FT-IR spectroscopy. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate

  • Compound Description: This compound was synthesized and characterized, and its crystal structure was determined. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

Methyl [(3R,7S)-7-{[5-amino-1-(3-chloro-2-fluorophenyl)-1H-pyrazole-4-carbonyl]amino}-3-methyl-2-oxo-2,3,4,5,6,7-hexahydro-1H-12,8-(metheno)-1,9-benzodiazacyclotetradecin-15-yl]carbamate

  • Compound Description: This compound acts as a potent and selective inhibitor of Factor XIa (FXIa), showing promise as a novel anticoagulant. []
  • Relevance: It contains a 3-chloro-2-fluorophenyl group, which is similar to the 2-fluorophenyl group present in ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

8-((4-((2,3-Diaminopyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-3-methyl-2,7-naphthyridin-1(2H)-one

  • Compound Description: This compound displays potent inhibitory activity against c-Met and c-Kit kinases. Its crystal structure has been elucidated. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

Ethyl 2-(2-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

2-[2-(4-tert-Butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

  • Compound Description: This compound acts as an orally active MGAT2 inhibitor and displays good in vivo efficacy in reducing triglyceride synthesis. []
  • Relevance: It features a 2-fluorophenyl group, similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

(1RS,6SR)-Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate

  • Compound Description: This cinnamic acid-amino acid hybrid molecule exhibits potent cyclooxygenase inhibitory activity (IC50 = 6 µM). []
  • Relevance: While structurally distinct from ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, it exemplifies a strategy of combining pharmacophores to enhance biological activity. []

(−)‐/(+)‐3‐(4‐Fluorophenyl)‐5‐(1‐C‐alkyl‐β‐d‐ribofuranosyl)‐4‐(pyridin‐4‐yl)isoxazoles ((−)‐/(+)‐34, (−)‐/(+)‐48)

  • Compound Description: These compounds are C5‐iminosugar modified analogs of a known casein kinase 1δ inhibitor. These modifications led to enhanced inhibitor affinity and selectivity. []
  • Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, incorporate a 4-fluorophenyl group. []

Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methylpyridine-3-carboxylate

  • Compound Description: This pyridine derivative contains a 4-fluorophenyl group. []
  • Relevance: It is structurally related to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate through the presence of a 4-fluorophenyl substituent. []

(1RS,6SR)-Ethyl 4-(2,4-dichlorophenyl)-6-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of two symmetry-independent molecules in the asymmetric unit. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This synthetic cannabinoid was identified and characterized, including differentiation from its regioisomer. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

1-Alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives

  • Compound Description: This series of compounds exhibit antihypertensive activity through inhibition of T-type Ca2+ channels. []
  • Relevance: These compounds, like ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, feature a 4-fluorophenyl group. []

Ethyl 3-(4-fluorophenyl)-6-methyl-4-oxo-2-(1-cyclohexylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: The crystal structure of this compound has been elucidated. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide

  • Compound Description: This cannabimimetic designer drug contains a 4-fluorophenyl group and was identified and characterized through NMR and MS techniques. []
  • Relevance: It shares the 4-fluorophenyl moiety with ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate. []

5-(2-Bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol alkyl derivatives

  • Compound Description: These novel alkyl derivatives were synthesized and evaluated for their potential anti-inflammatory activity through molecular docking studies against COX-1 and COX-2. []
  • Relevance: These derivatives, similar to ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate, include a 4-fluorophenyl group within their structure. []

4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives

  • Compound Description: This series of pyridazinone derivatives were synthesized and screened for their anticancer, antiangiogenic, and antioxidant activities. []

Properties

Product Name

ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[(E)-3-(2-fluorophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate

Molecular Formula

C22H17F2NO3S

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C22H17F2NO3S/c1-2-28-22(27)20-17(14-7-10-16(23)11-8-14)13-29-21(20)25-19(26)12-9-15-5-3-4-6-18(15)24/h3-13H,2H2,1H3,(H,25,26)/b12-9+

InChI Key

LYUKAEKDXSXZHW-FMIVXFBMSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=CC=C3F

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=CC=C3F

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)/C=C/C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.